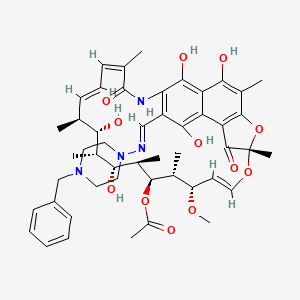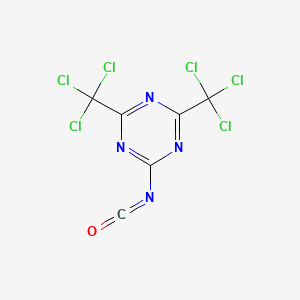![molecular formula C33H46N4O3 B14686459 Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]- CAS No. 30707-78-9](/img/structure/B14686459.png)
Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]- is a complex organic compound with a unique structure that includes phenoxy and pyrazolyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]- typically involves multiple steps. The process begins with the preparation of the phenoxy and pyrazolyl intermediates, which are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include butanoyl chloride and various catalysts to facilitate the coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, the compound may be used to study enzyme interactions and cellular processes. Its ability to interact with specific proteins makes it a valuable tool for understanding biochemical pathways.
Medicine: In medicine, the compound has potential applications in drug development. Its interactions with molecular targets can be exploited to design new therapeutic agents for various diseases.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]- exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
- Butanoyl chloride, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-
- 2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)ethyl acrylate
Comparison: Compared to similar compounds, Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]- is unique due to its combination of phenoxy and pyrazolyl groups. This unique structure imparts specific chemical and biological properties that are not present in the similar compounds listed above. For example, the presence of the pyrazolyl group may enhance its binding affinity to certain molecular targets, making it more effective in specific applications.
特性
CAS番号 |
30707-78-9 |
|---|---|
分子式 |
C33H46N4O3 |
分子量 |
546.7 g/mol |
IUPAC名 |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-(5-oxo-3-pyrrolidin-1-yl-4H-pyrazol-1-yl)phenyl]butanamide |
InChI |
InChI=1S/C33H46N4O3/c1-8-27(40-28-18-13-23(32(4,5)9-2)21-26(28)33(6,7)10-3)31(39)34-24-14-16-25(17-15-24)37-30(38)22-29(35-37)36-19-11-12-20-36/h13-18,21,27H,8-12,19-20,22H2,1-7H3,(H,34,39) |
InChIキー |
DHWXAXQBUFPPPW-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)NC1=CC=C(C=C1)N2C(=O)CC(=N2)N3CCCC3)OC4=C(C=C(C=C4)C(C)(C)CC)C(C)(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Spiro[benzo[c]fluorene-5,2'-[1,3]dioxolan]-7(6H)-one](/img/structure/B14686417.png)







